![molecular formula C14H16FNO2 B2524950 N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide CAS No. 2411297-51-1](/img/structure/B2524950.png)
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide, also known as Compound 32, is a synthetic compound that has gained attention in scientific research due to its potential application in various fields, including medicinal chemistry and drug development.
Wirkmechanismus
The mechanism of action of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to have potent activity against certain cancer cell lines and to exhibit anti-inflammatory effects.
Biochemische Und Physiologische Effekte
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as COX-2. In addition, it has been shown to have effects on the immune system, including the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide in lab experiments is its potent activity against certain cancer cell lines, which makes it a promising drug candidate for further development. It also exhibits anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of its potential application in the development of new chemical probes for biological targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide involves several steps, including the reaction of 2-fluorophenol with 3-bromobutan-2-one, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained by the reaction of the intermediate with sodium amide in liquid ammonia. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential application in the development of new chemical probes for biological targets.
Eigenschaften
IUPAC Name |
N-[3-(2-fluorophenoxy)butan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-4-7-14(17)16-10(2)11(3)18-13-9-6-5-8-12(13)15/h5-6,8-11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNZISDENQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(C)OC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

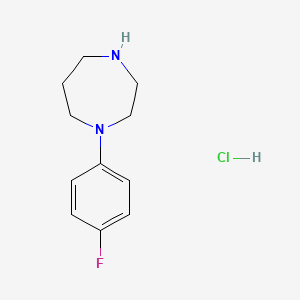
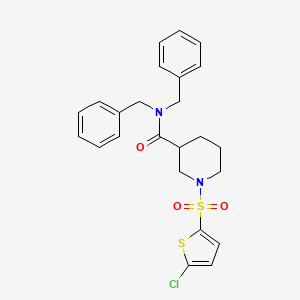
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

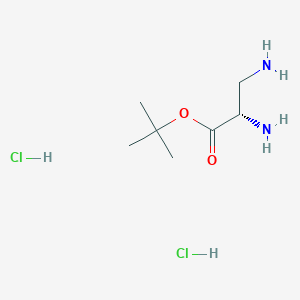
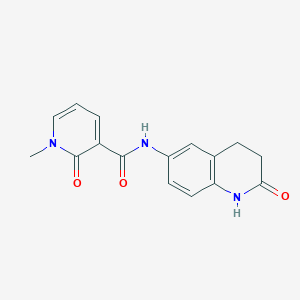
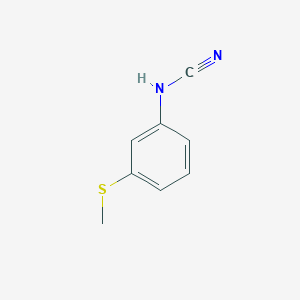
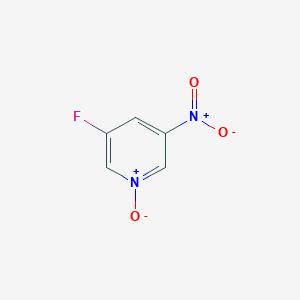
![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)
![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)
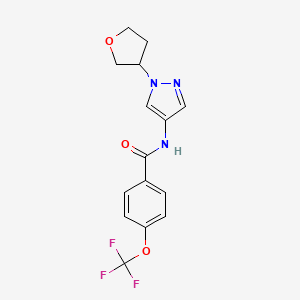
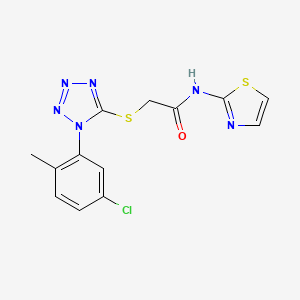
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)
![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)